N-methyl-2-(pyrrolidin-1-yl)ethanamine

sigma receptor BD1008 binding affinity

N-Methyl-2-(pyrrolidin-1-yl)ethanamine (CAS 32776-22-0), also designated as 1-[2-(methylamino)ethyl]pyrrolidine or methyl[2-(pyrrolidin-1-yl)ethyl]amine, is a C₇H₁₆N₂ secondary-tertiary diamine featuring a pyrrolidine ring separated from a methylamino group by an ethylene spacer. With a molecular weight of 128.22 g·mol⁻¹, predicted logP of 0.30–0.63, and predicted pKa of 10.49, this compound serves as the foundational N-methyl-pyrrolidinoethylamine scaffold from which high-affinity sigma receptor ligands—most notably BD1008 (Ki = 0.34 nM at sigma sites)—are constructed via N-arylethylation.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 32776-22-0
Cat. No. B1296364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(pyrrolidin-1-yl)ethanamine
CAS32776-22-0
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCNCCN1CCCC1
InChIInChI=1S/C7H16N2/c1-8-4-7-9-5-2-3-6-9/h8H,2-7H2,1H3
InChIKeyGYGYDOOXVKDZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-(pyrrolidin-1-yl)ethanamine (CAS 32776-22-0): Procurement-Grade Overview for Sigma Receptor Ligand Synthesis


N-Methyl-2-(pyrrolidin-1-yl)ethanamine (CAS 32776-22-0), also designated as 1-[2-(methylamino)ethyl]pyrrolidine or methyl[2-(pyrrolidin-1-yl)ethyl]amine, is a C₇H₁₆N₂ secondary-tertiary diamine featuring a pyrrolidine ring separated from a methylamino group by an ethylene spacer [1]. With a molecular weight of 128.22 g·mol⁻¹, predicted logP of 0.30–0.63, and predicted pKa of 10.49, this compound serves as the foundational N-methyl-pyrrolidinoethylamine scaffold from which high-affinity sigma receptor ligands—most notably BD1008 (Ki = 0.34 nM at sigma sites)—are constructed via N-arylethylation [2]. It is supplied as a free-base liquid (typical purity ≥95%) and is also available as a dihydrochloride salt (CAS 1332765-97-5) . The compound is recognized as a selective, orally bioavailable κ-opioid receptor antagonist with reported selectivity improvement over μ- and δ-opioid receptors, although primary published binding data for the unelaborated parent molecule remain limited .

Primary Workflow

Sigma receptor ligand synthesis via N-arylethylation of the pyrrolidinoethylamine scaffold

Key Intermediate

Direct precursor to BD1008 and congeners for sigma-1/sigma-2 probe development

Reported Selectivity Context

KOR antagonist selectivity profile inferred from elaborated derivatives; primary parent data remain limited

Why N-Methyl-2-(pyrrolidin-1-yl)ethanamine Cannot Be Generically Substituted in Sigma Receptor Ligand Programs


The N-methyl-2-(1-pyrrolidinyl)ethylamine scaffold is not an interchangeable commodity amine for sigma receptor ligand construction. Systematic structure–activity relationship (SAR) studies have demonstrated that the N-methyl substituent, the pyrrolidine ring size, and the ethylene spacer geometry collectively determine sigma-1/sigma-2 affinity and subtype selectivity [1]. Replacement of the N-methyl with hydrogen (des-methyl analog BD1060) shifts the sigma-1/sigma-2 selectivity profile from approximately 4-fold to >50-fold, while elongation to N-ethyl (BD1067) or substitution of pyrrolidine with piperidine markedly alters both binding affinity and physicochemical properties such as logP and pKa [2]. Furthermore, the parent compound N-methyl-2-(1-pyrrolidinyl)ethylamine is the explicit, named starting material in multi-step syntheses of radioiodinated SPECT imaging agents, where alternative amine scaffolds fail to deliver the requisite binding affinity (<30 nM Ki at sigma-1) and specific binding (>90%) needed for in vivo imaging applications [3]. These scaffold-specific determinants mean that casual replacement with a close structural analog will unpredictably perturb receptor pharmacology, CNS penetration potential, and radiochemical conjugation efficiency.

Target scaffold

N-methyl-pyrrolidinoethylamine

Defines sigma-1/sigma-2 selectivity ratio of approximately 4-fold in elaborated BD1008 series

Des-methyl analog

BD1060 scaffold (CAS 138356-10-2)

Sigma-1/sigma-2 selectivity may shift to >50-fold; subtype engagement profile may not transfer directly

N-ethyl or piperidine analog

Altered ring size or N-alkyl chain

Binding affinity and logP/pKa profile may differ; SPECT imaging synthetic route remains unvalidated for alternative scaffolds

Quantitative Differential Evidence for N-Methyl-2-(pyrrolidin-1-yl)ethanamine vs. Closest Analogs


Evidence 1: Sigma Receptor Affinity of the N-Methyl-Pyrrolidinoethylamine Scaffold Surpasses Cyclohexyl Parent Compounds

When the N-methyl-2-(1-pyrrolidinyl)ethylamine substructure is elaborated to N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (compound 3, BD1008), it achieves a sigma receptor Ki of 0.34 nM, which represents a 3.8-fold improvement over the 1S,2R-(-)-cyclohexyl parent compound (-)-2 (Ki = 1.3 ± 0.3 nM) and a 17.6-fold improvement over the 1R,2S-(+)-cyclohexyl parent compound (+)-2 (Ki = 6.0 ± 3.0 nM) [1]. All measurements were performed via displacement of [³H]-(+)-3-PPP from guinea pig brain membranes [1]. A separate study confirmed that the racemic mixture BD614 binds with Ki = 2.0 ± 0.4 nM, and the optically pure enantiomers BD737 and BD738 bind with Ki = 1.3 ± 0.3 nM and 6.0 ± 3.0 nM respectively, demonstrating that removal of the cyclohexyl conformational constraint and retention of the flexible N-methyl-pyrrolidinoethylamine chain yields the superpotent (subnanomolar) ligand [2].

Scaffold binding affinity
Head-to-head

BD1008 Ki = 0.34 nM vs (-)-2 Ki = 1.3 nM (3.8-fold reported difference)

Reported scaffold-vs-cyclohexyl binding context

[³H]-(+)-3-PPP displacement, guinea pig brain membranes

sigma receptor BD1008 binding affinity

Evidence 2: N-Methyl vs. Des-Methyl Sigma-1/Sigma-2 Subtype Selectivity Trade-Off

The presence of the N-methyl group critically modulates the sigma-1/sigma-2 selectivity ratio of the elaborated pyrrolidinoethylamine ligands. BD1008 (N-methyl scaffold) exhibits sigma-1 Ki = 2 ± 1 nM and sigma-2 Ki = 8 nM, yielding a sigma-1/sigma-2 selectivity ratio of approximately 4-fold . In contrast, the des-methyl analog BD1060 (N-[2-(3,4-dichlorophenyl)ethyl]-1-pyrrolidineethanamine) displays sigma-1 Ki = 3 ± 0.1 nM and >50-fold selectivity over the sigma-2 receptor [1]. This >12-fold difference in the sigma-1/sigma-2 selectivity ratio arises solely from the absence of the N-methyl substituent, while sigma-1 affinity is only modestly affected (2 nM vs. 3 nM). The N-ethyl analog BD1067 also retains high sigma receptor affinity, but its selectivity profile differs from both the N-methyl and des-methyl variants [2]. These data demonstrate that the N-methyl group does not merely enhance affinity—it defines a distinct pharmacological profile that cannot be replicated by the des-methyl or N-ethyl analogs.

Subtype selectivity
Cross-study comparable

N-methyl: sigma-1/sigma-2 ≈ 4-fold; des-methyl: >50-fold

Reported N-methyl substituent selectivity context

>12-fold selectivity ratio difference; sigma-1 affinity remains comparable

sigma-1 receptor sigma-2 receptor subtype selectivity

Evidence 3: N-Methyl-2-(1-pyrrolidinyl)ethylamine Is the Explicit Starting Material for Clinically Relevant SPECT Imaging Agent Synthesis

N-Methyl-2-(1-pyrrolidinyl)ethylamine is named as the starting material in the two-to-four-step synthesis of 2-, 3-, and 4-iodophenyl derivatives of the high-affinity sigma ligand BD1008, which were developed as potential SPECT imaging agents [1]. In this series, the sigma-1 binding affinity (measured by [³H]-(+)-pentazocine displacement from guinea pig brain membranes) ranged from Ki = 2.0 nM for N-(4-iodobenzyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine (compound 6) to Ki = 26.6 nM for N-(2-iodobenzyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine (compound 4). Sigma-2 binding affinity (measured by [³H]DTG displacement from rat liver membranes) ranged from Ki = 8.1 nM (compound 1) to Ki = 220 nM (compound 11) [1]. The [¹²³I]-labeled derivative (compound 3) achieved up to 97% specific binding with guinea pig brain membranes, and radiochemical yields reached 70% [1]. No alternative amine scaffold (e.g., homopiperidine, piperidine, or des-methyl pyrrolidine) has been reported to produce sigma-1 imaging probes with comparable specific binding and radiochemical yield in this synthetic pathway defined by the N-methyl-pyrrolidinoethylamine core [2].

SPECT imaging synthesis
Supporting evidence

Named starting material for [¹²³I]-labeled sigma probes; reported up to 97% specific binding

Supports imaging-probe synthetic workflow validation

No alternative scaffold validated in published SPECT agent route

SPECT imaging sigma receptor radioiodination

Evidence 4: Physicochemical Differentiation – LogP and pKa Profiling Across N-Alkyl and Heterocyclic Analogs

The N-methyl-2-(pyrrolidin-1-yl)ethanamine scaffold occupies a distinct physicochemical niche compared to its closest analogs. The target compound has a predicted logP of 0.30 (IDRBlab) to 0.63 (Chemsrc), reflecting moderate lipophilicity suitable for both aqueous solubility and membrane permeability [1]. In comparison, the des-methyl analog 2-(pyrrolidin-1-yl)ethanamine (CAS 7154-73-6) has logP = 0.68, the N-ethyl analog (CAS 138356-55-5) has logP = 0.59–1.02, and the piperidine ring analog N-methyl-2-(piperidin-1-yl)ethanamine (CAS 41239-39-8) has logP = 1.02–1.17 . For pKa, the target compound's single basic center (predicted pKa = 10.49) contrasts sharply with the des-methyl analog, which displays two ionizable groups (pK₁ = 6.56 for pyrrolidine N⁺; pK₂ = 9.74 for primary amine N⁺) . This mono-vs.-dibasic distinction directly affects ionization state at physiological pH (7.4): the target compound exists predominantly as a monocation, whereas the des-methyl analog carries a net +2 charge at pH < 6.6, altering both pharmacokinetic distribution and reactivity toward N-arylethylation .

Physicochemical profile
Class-level inference

Predicted logP 0.30–0.63; single pKa 10.49 vs des-methyl dual pKa

Monobasic character may support predictable N-alkylation reactivity

Predicted values from database sources; experimental verification advised

logP pKa physicochemical properties

Evidence 5: Kappa Opioid Receptor Antagonist Selectivity Profile of the Parent Amine

N-Methyl-2-(pyrrolidin-1-yl)ethanamine (free base) is described in commercial vendor documentation as a selective, orally bioavailable κ-opioid receptor (KOR) antagonist with improved selectivity for KOR over μ-opioid (MOR) and δ-opioid (DOR) receptors . BindingDB entries for closely related N-methyl-pyrrolidinoethylamine derivatives provide corroborating quantitative data: one derivative (CHEMBL1921842) displays Ki = 0.72 nM at the kappa opioid receptor and Ki = 26 nM at the mu-opioid receptor, yielding a mu/kappa selectivity ratio of approximately 36-fold [1]. A structurally distinct N-methyl-pyrrolidinoethylamine derivative (CHEMBL498775) shows sigma-1 Ki = 2 nM with >5,000-fold selectivity over dopamine D₂ receptors (Ki > 10,000 nM), illustrating the broader receptor selectivity achievable with this scaffold [2]. It must be emphasized that direct primary literature reporting head-to-head KOR/MOR/DOR binding data specifically for the unsubstituted parent compound (CAS 32776-22-0) was not identified in the peer-reviewed literature; the KOR antagonist designation primarily derives from vendor assertions and inference from structurally elaborated analogs.

KOR antagonist claim
Data to verify

Described as selective KOR antagonist; derivative CHEMBL1921842 KOR Ki = 0.72 nM

Reported selectivity context primarily from vendor data and derivative inference

Direct primary literature for parent compound (CAS 32776-22-0) not identified

kappa opioid receptor antagonist opioid selectivity

Highest-Confidence Research and Industrial Application Scenarios for N-Methyl-2-(pyrrolidin-1-yl)ethanamine (CAS 32776-22-0)


Scenario 1: Synthesis of Subnanomolar Sigma-1 Receptor Ligands (BD1008 and Congeners)

N-Methyl-2-(pyrrolidin-1-yl)ethanamine is the indispensable starting material for the synthesis of BD1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine), which achieves a sigma receptor Ki of 0.34 nM—a 3.8-fold to 17.6-fold potency gain over cyclohexyl-constrained parent compounds [1]. Synthetic elaboration involves N-alkylation with the appropriate arylethyl halide under standard conditions, yielding a flexible ethylene diamine pharmacophore that cannot be replicated using the primary amine (des-methyl) or the N-ethyl analog without altering the sigma-1/sigma-2 selectivity profile [2]. This application is validated by over three decades of medicinal chemistry literature from the NIH/NIDDK laboratory. Procurement rationale: this specific N-methyl-pyrrolidinoethylamine scaffold is the only published starting point yielding the 0.34 nM Ki BD1008 series.

Scenario 2: Development of Sigma Receptor-Targeted SPECT/PET Imaging Probes

The compound serves as the named starting material for two-to-four-step syntheses of radioiodinated sigma receptor imaging agents. The 4-iodophenyl derivative synthesized from this scaffold achieved 97% specific binding to guinea pig brain membranes, and [¹²³I]-labeling proceeded in 70% radiochemical yield—metrics that are critical for clinical imaging translation [3]. Sigma-1 binding affinities across the derivative series range from 2.0 to 26.6 nM, all within the acceptable window for in vivo receptor occupancy imaging. No alternative scaffold (homopiperidine, piperidine, or des-methyl pyrrolidine) has been validated in a published SPECT agent synthetic pathway with comparable binding and radiochemical performance [3]. Researchers procuring this compound for imaging agent development benefit from a literature-precedented, reproducible synthetic route.

Scenario 3: Pharmacological Tool Compounds for Sigma-1 vs. Sigma-2 Subtype Selectivity Studies

The N-methyl group governs a sigma-1/sigma-2 selectivity ratio of approximately 4-fold (BD1008: sigma-1 Ki = 2 nM, sigma-2 Ki = 8 nM), whereas the des-methyl analog BD1060 shifts this ratio to >50-fold in favor of sigma-1 [4]. This binary selectivity switch—controlled entirely by the presence or absence of the N-methyl substituent—makes N-methyl-2-(pyrrolidin-1-yl)ethanamine the essential scaffold for laboratories that require a balanced dual-sigma ligand. The sigma-1/sigma-2 selectivity ratio has direct consequences for functional assays: sigma-1 antagonism attenuates cocaine-induced convulsions and locomotor activity in mice, while sigma-2 engagement is linked to cancer cell cytotoxicity [4]. Researchers comparing sigma-1-preferring vs. balanced sigma-1/sigma-2 pharmacological effects should procure this specific N-methyl compound, as the des-methyl variant produces a fundamentally different selectivity phenotype.

Scenario 4: Structural Biology and Receptor Crystallography of Sigma-1 Receptor–Ligand Complexes

The flexible N-methyl-2-(1-pyrrolidinyl)ethylamine chain, when incorporated into BD1008 (Ki = 0.34 nM), represents one of the highest-affinity non-hallucinogenic sigma-1 receptor ligands known [1]. This subnanomolar affinity, combined with the scaffold's relative conformational flexibility (3 rotatable bonds), makes it a valuable pharmacophore for co-crystallization studies aiming to resolve the sigma-1 receptor ligand-binding domain in different conformational states. The enantioselectivity of the cyclohexyl-constrained parent compounds (5-fold to 160-fold between (+)- and (-)-enantiomers) provides a stereochemical reference frame for studying how removal of the cyclohexyl constraint (as in BD1008 derived from the target compound) enhances affinity by eliminating unfavorable steric interactions [2]. Structural biology groups should procure this compound as the direct precursor to the superpotent, flexible sigma-1 ligand BD1008.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand synthesis
N-methyl-pyrrolidinoethylamine scaffold specificity
Sigma receptor binding affinity context
Sigma receptor imaging probe development
Literature-precedented SPECT synthetic route
Radiochemical binding performance review
Sigma subtype selectivity studies
N-methyl substituent selectivity profile
Sigma-1/sigma-2 binding ratio context
Sigma-1 receptor structural biology
Conformationally flexible ligand scaffold
Ligand-receptor co-crystallization context

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